N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H18N2O4S and its molecular weight is 406.46. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Benzothiazole derivatives exhibit significant antitumor activity against various cancer cell lines. The study by Wang et al. (2009) explored a quinol derivative with a 4-(benzothiazol-2-yl) substituent, demonstrating its effectiveness against human breast, colon, and renal cancer cell lines (Wang et al., 2009). Additionally, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showing considerable anticancer activity against multiple cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Luminescent Properties
Benzothiazole derivatives have been found to have significant luminescent properties. Lu et al. (2017) investigated three benzothiazole derivatives, demonstrating their potential in white light emission due to their diverse emission regions, making them suitable for light-emitting devices (Lu, Hu, Wang, Guo, & Yang, 2017).
Corrosion Inhibition
Benzothiazole derivatives are effective corrosion inhibitors. Hu et al. (2016) synthesized benzothiazole derivatives that showed high efficiency in preventing steel corrosion in acidic environments (Hu, Yan-bin, Ma, Zhu, Jun, Li, & Cao, 2016).
Antimicrobial Activity
These derivatives also exhibit antimicrobial properties. Padalkar et al. (2014) prepared benzothiazole derivatives and found them effective against various bacterial and fungal strains (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014). Altıntop et al. (2011) also synthesized triazole derivatives with benzothiazole, showing promising antibacterial and antifungal activities (Altıntop, Kaplancıklı, Turan-Zitouni, Özdemir, Demirci, İşcan, & Revial, 2011).
Mechanism of Action
Target of Action
The compound N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide, also known as N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,6-dimethoxybenzamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This interaction disrupts the synthesis of arabinogalactan, thereby weakening the cell wall of the Mycobacterium tuberculosis . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall and its disruption leads to a weakened cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death .
Pharmacokinetics
Admet calculations for similar benzothiazole derivatives have shown favourable pharmacokinetic profiles
Result of Action
The primary result of the compound’s action is the inhibition of DprE1, leading to a disruption in the synthesis of arabinogalactan. This disruption weakens the cell wall of Mycobacterium tuberculosis, potentially leading to cell death . The exact molecular and cellular effects of this compound’s action are still under investigation.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to the active site of an enzyme or protein, which can modulate its activity .
Cellular Effects
Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-27-17-7-5-8-18(28-2)20(17)21(26)23-13-10-11-16(25)14(12-13)22-24-15-6-3-4-9-19(15)29-22/h3-12,25H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJARAYKNNFOREV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.